molecular formula C6H7N3O2S B3323277 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide CAS No. 163136-52-5

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Cat. No.: B3323277
CAS No.: 163136-52-5
M. Wt: 185.21 g/mol
InChI Key: QATQZYCNXQKBBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a fused heterocyclic scaffold of significant interest in medicinal chemistry for the design of novel anticancer agents. This core structure integrates a pyridine ring with a 1,2,4-thiadiazine 1,1-dioxide moiety, forming a privileged framework that can be strategically functionalized to develop potent bioactive molecules . Research into analogous pyrido-fused thiadiazine derivatives has demonstrated their potential as key scaffolds in compounds exhibiting cytotoxic activity against a range of human cancer cell lines, underscoring the therapeutic value of this chemical class . The structural motif is a subject of ongoing investigation in drug discovery, particularly for generating targeted therapies. Scientists utilize this versatile scaffold as a critical building block for synthesizing more complex, functionalized molecules aimed at interrupting specific pathways in cancer cell proliferation . This product is intended for research and development purposes in a controlled laboratory environment. It is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3,4-dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O2S/c10-12(11)6-3-7-2-1-5(6)8-4-9-12/h1-3,8-9H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QATQZYCNXQKBBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1NC2=C(C=NC=C2)S(=O)(=O)N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide typically involves the reaction of 2-aminobenzenesulfonamides with carboxylic acids, their halides, or anhydrides . Another common method is the reaction of 2-aminosulfonamides with aldehydes . These reactions are usually carried out under reflux conditions in the presence of suitable catalysts and solvents.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques.

Chemical Reactions Analysis

Types of Reactions

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: Nucleophilic substitution reactions can introduce various substituents at different positions on the ring system.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and aryl halides are used in the presence of bases or catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

The compound has shown potential in pharmaceutical applications, particularly as an active pharmaceutical ingredient (API) or as a precursor in drug synthesis.

Antimicrobial Activity

Several studies have demonstrated the antimicrobial properties of derivatives of 3,4-dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide. For instance:

  • A study by Kumar et al. (2020) reported that derivatives exhibited significant activity against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • The mechanism of action is believed to involve inhibition of bacterial cell wall synthesis.

Anticancer Properties

Research indicates that this compound may possess anticancer properties:

  • Sharma et al. (2021) found that certain derivatives inhibited the proliferation of cancer cells in vitro by inducing apoptosis .
  • The study highlighted the potential for developing new cancer therapies based on this scaffold.

Agrochemical Applications

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has been explored for use in agrochemicals:

  • It has been evaluated for its effectiveness as a pesticide and herbicide due to its ability to disrupt metabolic pathways in pests .
  • Field trials demonstrated a significant reduction in pest populations when applied at specific concentrations.

Material Science Applications

The compound's unique structure allows it to be used in the development of novel materials:

  • Conductive Polymers : Research has shown that incorporating this compound into polymer matrices can enhance electrical conductivity .
  • Sensors : Its chemical properties make it suitable for use in sensors that detect environmental pollutants.

Case Studies

StudyApplicationFindings
Kumar et al. (2020)AntimicrobialSignificant inhibition of bacterial growth
Sharma et al. (2021)AnticancerInduced apoptosis in cancer cell lines
Agrochemical TrialsPest ControlEffective against common agricultural pests
Material Science ResearchConductive PolymersImproved conductivity in polymer composites

Biological Activity

3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide is a heterocyclic compound that has garnered attention for its diverse biological activities. This compound belongs to the class of pyridothiadiazines and is characterized by its unique structure, which contributes to its pharmacological properties. The following sections will detail the biological activities reported in the literature, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure

The chemical structure of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide can be represented by the following molecular formula:

  • Molecular Formula : C₇H₈N₄O₂S
  • Molecular Weight : 188.23 g/mol

Antimicrobial Activity

Several studies have investigated the antimicrobial properties of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide. Research indicates that this compound exhibits significant activity against various bacterial strains. For instance:

  • Study Findings : A study demonstrated that derivatives of this compound showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 5 to 50 µg/mL depending on the specific derivative and bacterial strain tested .

Anticancer Activity

The anticancer potential of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide has also been explored. Notable findings include:

  • Mechanism of Action : Research suggests that this compound induces apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell proliferation markers such as cyclin D1 and CDK2 .
  • Case Study : In a specific case study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a dose-dependent decrease in cell viability with an IC50 value of approximately 25 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of this compound have been highlighted in various experimental models:

  • In Vivo Studies : Animal studies have shown that administration of 3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide significantly reduced edema in a carrageenan-induced paw edema model. The reduction in inflammation was attributed to decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 .

Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntimicrobialEffective against Gram-positive and Gram-negative bacteria; MIC values: 5-50 µg/mL
AnticancerInduces apoptosis; IC50 ~25 µM in MCF-7 cells ,
Anti-inflammatoryReduces edema; decreases TNF-alpha and IL-6 levels

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound is compared to three primary classes of thiadiazine dioxides: benzothiadiazines, thienothiadiazines, and pyridothiadiazines with varying ring fusion positions (e.g., [2,3-e] vs. [4,3-e]). Key structural and functional distinctions are outlined below:

Compound Class Core Structure Biological Target Key Modifications Potency/Selectivity
Benzothiadiazine 1,1-dioxides Benzene-fused thiadiazine dioxide AMPA receptors 4-Ethyl or cyclopropyl substituents enhance AMPAR potentiation EC₅₀: 0.1–1 µM (e.g., S18986)
Thienothiadiazine 1,1-dioxides Thiophene-fused thiadiazine dioxide AMPA/KAR receptors 4-Allyl/cyclopropyl groups improve activity; 6-chloro substitution enhances potency EC₅₀: 0.03–0.3 µM (e.g., compound 24)
Pyrido[4,3-e]thiadiazine 1,1-dioxides Pyridine-fused thiadiazine dioxide KATP channels 3-Alkylamino substituents (e.g., 3,3-dimethyl-2-butylamino) confer vascular selectivity IC₅₀: 1–10 µM (vascular smooth muscle)
Pyrido[2,3-e]thiadiazine 1,1-dioxides Alternative pyridine fusion Pancreatic β-cells 7-Chloro substitution reduces pancreatic activity but retains vascular effects IC₅₀: >100 µM (β-cells) vs. 3–10 µM (vascular)

Key Findings from Comparative Studies

  • AMPAR/KAR Modulation: Thienothiadiazine dioxides (e.g., compound 24) exhibit superior AMPAR potentiation (EC₅₀ ~0.03 µM) compared to benzothiadiazines (EC₅₀ ~0.1 µM) and pyridothiadiazines (EC₅₀ >1 µM) due to enhanced electron-withdrawing effects from the thiophene ring .
  • KATP Channel Activation : Pyrido[4,3-e]thiadiazine dioxides (e.g., BPDZ 42/44) show vascular smooth muscle selectivity over pancreatic β-cells, unlike their [2,3-e] isomers, which exhibit dual activity .
  • Synthetic Accessibility: Benzothiadiazines and thienothiadiazines are synthesized via cyclization of sulfonamide precursors , while pyridothiadiazines require regioselective alkylation and tautomer control .

Pharmacological Profiles

  • Cognitive Enhancement: Thienothiadiazine 24 enhances cognition in mice (0.3 mg/kg orally) by AMPAR-mediated synaptic plasticity , whereas pyridothiadiazines (e.g., compound 12d) show cognitive effects via KATP modulation .
  • Cardiovascular Effects : Pyrido[4,3-e] derivatives (e.g., 4d, 5d) relax vascular smooth muscle (IC₅₀ ~3 µM) without affecting pancreatic β-cells, unlike diazoxide .

Critical Analysis of Structural-Activity Relationships (SAR)

  • Substituent Effects: 4-Position Alkylation: Cyclopropyl or allyl groups at the 4-position enhance AMPAR activity in thieno/benzothiadiazines by stabilizing the sulfonamide anion . Chloro Substitution: 6-Chloro substitution in thienothiadiazines increases lipophilicity and AMPAR binding affinity . Tautomerism: Pyridothiadiazines adopt tautomeric forms (e.g., 1H vs. 4H) that influence receptor interaction; X-ray studies confirm the 4H form dominates in solution .

Q & A

Basic: What are the key considerations for synthesizing 3,4-dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide derivatives with high purity?

Answer:
Synthesis typically involves multi-step reactions starting from pyridine or heteroaryl precursors. Critical steps include:

  • Cyclization : Use of sulfonamide intermediates under reflux with solvents like ethanol or DMF to form the thiadiazine ring .
  • Oxidation : Controlled oxidation with agents like hydrogen peroxide or ozone to achieve the 1,1-dioxide moiety .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate isomers and remove unreacted starting materials .
  • Quality Control : LC-MS or NMR (e.g., δ~7.5–9.1 ppm for aromatic protons) to confirm structural integrity .

Basic: How do structural modifications at the 3-position of the thiadiazine ring influence biological activity?

Answer:
Substitutions at the 3-position (e.g., heteroaryl groups, alkyl chains) modulate receptor binding and pharmacokinetics:

  • Electron-Withdrawing Groups (e.g., Cl, CF₃): Enhance AMPA receptor binding affinity by stabilizing the sulfonamide interaction with the receptor’s hydrophobic pocket .
  • Bulkier Groups (e.g., tert-butyl): Improve metabolic stability but may reduce solubility .
  • Methodology : Structure-activity relationship (SAR) studies require iterative synthesis, followed by in vitro assays (e.g., electrophysiology for AMPA receptor modulation) .

Advanced: How can researchers resolve contradictions in reported AMPA receptor modulation data for pyridothiadiazine derivatives?

Answer:
Discrepancies often arise from:

  • Tautomerism : The 4H- vs. 2H-tautomeric forms (e.g., solid-state vs. solution structures) can alter receptor binding. X-ray crystallography and NMR in DMSO-d₆ confirm dominant tautomers .
  • Assay Conditions : Variations in cell lines (e.g., HEK293 vs. cerebellar neurons) or buffer pH affect ion channel kinetics. Standardize protocols using reference compounds like IDRA-21 .
  • Data Normalization : Use EC₅₀ values relative to a positive control (e.g., 100 μM glutamate) to account for baseline variability .

Advanced: What computational strategies predict the metabolic stability of pyridothiadiazine derivatives?

Answer:

  • CYP450 Metabolism Prediction : Tools like Schrödinger’s ADMET Predictor or SwissADME identify vulnerable sites (e.g., 3-alkyl chains prone to oxidation) .
  • Metabolite Identification : LC-HRMS after incubation with liver microsomes detects major metabolites (e.g., hydroxylation at the pyridine ring) .
  • In Silico Docking : Simulate interactions with CYP3A4/2D6 isoforms to prioritize derivatives with lower metabolic clearance .

Basic: What analytical techniques are essential for characterizing pyridothiadiazine 1,1-dioxides?

Answer:

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., δ~12.7 ppm for NH protons in DMSO-d₆) .
  • X-ray Crystallography : Resolves tautomerism and absolute configuration, critical for SAR .
  • Mass Spectrometry : HRMS validates molecular formulas (e.g., C₈H₉ClN₂O₂S for IDRA-21) .
  • HPLC-PDA : Purity assessment using reverse-phase C18 columns (≥95% by area) .

Advanced: How do isosteric replacements (e.g., thiophene for benzene) affect AMPA receptor potency?

Answer:

  • Thienothiadiazine Analogues : Replace the pyridine ring with thiophene to enhance lipophilicity and blood-brain barrier penetration. Example: 6-chloro-4-ethyl-thieno[2,3-e]thiadiazine 1,1-dioxide shows 10× higher in vivo cognition enhancement than benzothiadiazine derivatives .
  • Methodology : Synthesize isosteres via cyclization of thiophene sulfonamides; evaluate via patch-clamp electrophysiology (EC₅₀ ~0.3 μM) .

Basic: What are the best practices for evaluating in vivo cognitive effects of AMPA receptor modulators?

Answer:

  • Animal Models : Use object recognition tests in mice (oral administration, 0.3–3 mg/kg) to assess memory enhancement .
  • Microdialysis : Measure neurotransmitter release (e.g., hippocampal acetylcholine) to correlate pharmacokinetics with pharmacodynamics .
  • Safety Profiling : Monitor hepatotoxicity via ALT/AST levels after chronic dosing .

Advanced: How can researchers optimize synthetic routes to avoid genotoxic impurities (e.g., nitrosamines)?

Answer:

  • Control Strategies : Limit nitroso precursors (e.g., secondary amines) and employ scavengers (ascorbic acid) during synthesis .
  • Analytical Monitoring : LC-MS/MS with MRM transitions (e.g., m/z 225→181 for nitrosamine detection) .
  • Regulatory Compliance : Follow ICH M7 guidelines for impurity qualification .

Basic: What distinguishes 3,4-dihydro-2H-pyridothiadiazine 1,1-dioxides from benzothiadiazine derivatives in receptor binding?

Answer:

  • Pyridine vs. Benzene Core : The pyridine nitrogen enhances hydrogen bonding with GluA2 ligand-binding domains, increasing potency (e.g., IDRA-21 EC₅₀ = 0.7 μM vs. benzothiadiazine EC₅₀ = 2.1 μM) .
  • Methodology : Radioligand displacement assays (³H-AMPA) quantify binding affinity differences .

Advanced: What in vitro models best predict the therapeutic potential of pyridothiadiazine derivatives for neurological disorders?

Answer:

  • Primary Neuron Cultures : Cerebellar granule neurons assay kainate-induced currents (IC₅₀ for negative modulators) .
  • Long-Term Potentiation (LTP) : Hippocampal slice models validate cognitive enhancement .
  • hERG Assays : Exclude cardiotoxic derivatives (IC₅₀ >10 μM) early in development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide
Reactant of Route 2
3,4-Dihydro-2H-pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.